
Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt
Overview
Description
TAK 044 is a synthetic peptide that acts as a non-selective antagonist of endothelin receptors, specifically endothelin A and endothelin B receptors . These receptors belong to the G-protein coupled receptor superfamily and play a crucial role in regulating vascular tone and blood pressure . TAK 044 has been studied for its potential therapeutic applications in various endothelin-related diseases, such as acute myocardial infarction, acute renal failure, acute hepatic malfunction, and subarachnoid hemorrhage .
Preparation Methods
TAK 044 is synthesized through a series of peptide coupling reactions. The synthetic route involves the use of protected amino acids and peptide coupling reagents to form the desired peptide sequence . The final product is obtained as a lyophilized powder with a purity of ≥98% . Industrial production methods for TAK 044 involve large-scale peptide synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
TAK 044 undergoes various chemical reactions, including peptide bond formation and cyclization. The compound is stable under physiological conditions and does not undergo significant oxidation or reduction reactions . Common reagents used in the synthesis of TAK 044 include peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) . The major product formed from these reactions is the cyclic peptide TAK 044, which exhibits high biological activity as an endothelin receptor antagonist .
Scientific Research Applications
TAK 044 has been extensively studied for its scientific research applications in various fields. In chemistry, it is used as a tool compound to study the structure and function of endothelin receptors . In biology, TAK 044 is used to investigate the role of endothelin receptors in regulating vascular tone and blood pressure . In medicine, TAK 044 has shown potential therapeutic effects in animal models of endothelin-related diseases, such as acute myocardial infarction, acute renal failure, acute hepatic malfunction, and subarachnoid hemorrhage . In industry, TAK 044 is used in the development of new endothelin receptor antagonists for therapeutic applications .
Mechanism of Action
TAK 044 exerts its effects by binding to endothelin A and endothelin B receptors, thereby inhibiting the binding of endothelin-1, a potent vasoconstrictor peptide . This inhibition leads to a decrease in vasoconstriction and an increase in vasodilation, resulting in improved blood flow and reduced blood pressure . The molecular targets of TAK 044 are the endothelin A and endothelin B receptors, which are expressed in various tissues, including vascular smooth muscle cells and endothelial cells . The pathways involved in the mechanism of action of TAK 044 include the G-protein coupled receptor signaling pathway and the nitric oxide signaling pathway .
Comparison with Similar Compounds
TAK 044 is unique among endothelin receptor antagonists due to its non-selective binding to both endothelin A and endothelin B receptors . Similar compounds include bosentan, ambrisentan, and macitentan, which are selective endothelin receptor antagonists . Bosentan is a dual endothelin receptor antagonist that binds to both endothelin A and endothelin B receptors, but with a higher affinity for endothelin A receptors . Ambrisentan and macitentan are selective endothelin A receptor antagonists that do not bind to endothelin B receptors . The uniqueness of TAK 044 lies in its ability to inhibit both endothelin A and endothelin B receptors, making it a valuable tool for studying the role of endothelin receptors in various physiological and pathological processes .
Biological Activity
Cyclo(D-alpha-aspartyl-3-((4-phenylpiperazin-1-yl)carbonyl)-L-alanyl-L-alpha-aspartyl-D-2-(2-thienyl)glycyl-L-leucyl-D-tryptophyl) disodium salt is a complex cyclic peptide with potential therapeutic applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is a cyclic peptide consisting of various amino acids, including D-alpha-aspartic acid, L-alanine, and D-tryptophan, among others. Its structure includes a phenylpiperazine moiety, which is often associated with neuroactive properties. The disodium salt form enhances its solubility in biological fluids.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities:
- Neuroactivity : The presence of the phenylpiperazine group suggests potential interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This may lead to effects on mood and cognition.
- Antioxidant Properties : Some studies suggest that cyclic peptides can exhibit antioxidant activity, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines such as TNFα.
The mechanisms underlying the biological activity of this compound are still being elucidated. Key proposed mechanisms include:
- Receptor Binding : The cyclic structure allows for specific binding to receptor sites, influencing various signaling pathways.
- Modulation of Enzymatic Activity : It may interact with enzymes involved in neurotransmitter metabolism or inflammatory processes.
Case Studies and Trials
- Neuropharmacological Studies : A study on related cyclic peptides demonstrated significant effects on anxiety-related behaviors in animal models, suggesting that similar compounds could exhibit anxiolytic properties.
- Inflammation Models : In vitro studies have shown that cyclic peptides can reduce the production of inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating a potential application in treating inflammatory diseases.
- Antioxidant Activity : Research has indicated that cyclic peptides can scavenge free radicals effectively, contributing to their protective effects against oxidative stress.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Neuroactivity | Potential modulation of serotonin and dopamine receptors | |
Antioxidant | Scavenging of free radicals | |
Anti-inflammatory | Reduction in TNFα production |
Table 2: Case Study Results
Properties
IUPAC Name |
disodium;2-[(2R,5S,8S,11S,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53N9O11S.2Na/c1-25(2)19-30-40(60)47-31(20-26-24-46-29-12-7-6-11-28(26)29)41(61)49-33(22-37(56)57)43(63)48-32(21-36(55)54-16-14-53(15-17-54)27-9-4-3-5-10-27)42(62)50-34(23-38(58)59)44(64)52-39(45(65)51-30)35-13-8-18-66-35;;/h3-13,18,24-25,30-34,39,46H,14-17,19-23H2,1-2H3,(H,47,60)(H,48,63)(H,49,61)(H,50,62)(H,51,65)(H,52,64)(H,56,57)(H,58,59);;/q;2*+1/p-2/t30-,31+,32-,33+,34-,39+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHBIISPHYTOGL-PFSAEEMXSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C2=CC=CS2)CC(=O)[O-])CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)[O-])CC5=CNC6=CC=CC=C65.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C2=CC=CS2)CC(=O)[O-])CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)[O-])CC5=CNC6=CC=CC=C65.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51N9Na2O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157380-72-8 | |
Record name | Tak 044 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157380728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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